2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole
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Overview
Description
2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole is a heterocyclic compound that features a thiazole ring and a pyrrolidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and pyrrolidine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a thiazole-2-carbaldehyde and pyrrolidine-3-methanol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether under an inert atmosphere.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazole derivatives
Substitution: Thiazole derivatives with various substituents
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell membranes or anticancer activity by inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as thiazole-2-carbaldehyde and thiazole-4-carboxylic acid share the thiazole ring structure and exhibit similar chemical reactivity.
Pyrrolidine derivatives: Compounds like pyrrolidine-3-methanol and pyrrolidine-2-carboxylic acid share the pyrrolidine ring structure and have comparable biological activities.
Uniqueness
2-((Pyrrolidin-3-ylmethoxy)methyl)thiazole is unique due to the combination of the thiazole and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of both rings allows for a broader range of chemical modifications and potential interactions with biological targets, enhancing its utility in research and industry .
Properties
Molecular Formula |
C9H14N2OS |
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Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-(pyrrolidin-3-ylmethoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H14N2OS/c1-2-10-5-8(1)6-12-7-9-11-3-4-13-9/h3-4,8,10H,1-2,5-7H2 |
InChI Key |
YWOBYIRGWQQCID-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1COCC2=NC=CS2 |
Origin of Product |
United States |
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